molecular formula C17H22N2O2 B5881126 2-adamantyl(3-nitrobenzyl)amine

2-adamantyl(3-nitrobenzyl)amine

Cat. No. B5881126
M. Wt: 286.37 g/mol
InChI Key: WGFCOZMYLMLJQL-UHFFFAOYSA-N
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Description

2-Adamantyl(3-nitrobenzyl)amine, also known as Adanta, is a chemical compound with potential applications in scientific research. It is a derivative of adamantane, a bicyclic organic compound that is widely used in the pharmaceutical industry. Adanta is a relatively new compound, and its synthesis method and mechanism of action are still being studied. In

Mechanism of Action

The exact mechanism of action of 2-adamantyl(3-nitrobenzyl)amine is not fully understood, but it is thought to act as an agonist for the sigma-1 receptor. This receptor is involved in a range of cellular processes, including calcium signaling, lipid metabolism, and protein folding. By binding to the sigma-1 receptor, 2-adamantyl(3-nitrobenzyl)amine may modulate these processes and have downstream effects on cellular function.
Biochemical and Physiological Effects:
Studies have shown that 2-adamantyl(3-nitrobenzyl)amine can have a range of biochemical and physiological effects, including the modulation of calcium signaling, the inhibition of voltage-gated potassium channels, and the reduction of oxidative stress. These effects may be mediated through the sigma-1 receptor, although the exact mechanisms are still being studied.

Advantages and Limitations for Lab Experiments

One of the primary advantages of 2-adamantyl(3-nitrobenzyl)amine is its high affinity for the sigma-1 receptor, which makes it a useful tool for studying this protein. Additionally, 2-adamantyl(3-nitrobenzyl)amine is relatively easy to synthesize and purify, which makes it accessible to a wide range of researchers. However, there are also some limitations to using 2-adamantyl(3-nitrobenzyl)amine in lab experiments. For example, its mechanism of action is not fully understood, which makes it difficult to interpret some of its effects. Additionally, 2-adamantyl(3-nitrobenzyl)amine has not been extensively studied in vivo, which limits its potential applications in animal models.

Future Directions

There are several future directions for research on 2-adamantyl(3-nitrobenzyl)amine. One area of interest is in understanding its mechanism of action more fully, including the downstream effects of sigma-1 receptor activation. Additionally, there is potential for 2-adamantyl(3-nitrobenzyl)amine to be used in drug discovery, particularly in the development of new treatments for neurological disorders. Finally, more studies are needed to understand the in vivo effects of 2-adamantyl(3-nitrobenzyl)amine, including its pharmacokinetics and potential side effects.
In conclusion, 2-adamantyl(3-nitrobenzyl)amine is a promising compound with potential applications in a range of scientific research areas. Its high affinity for the sigma-1 receptor makes it a useful tool for studying this protein, and its relatively simple synthesis method makes it accessible to a wide range of researchers. While there are still many unanswered questions about 2-adamantyl(3-nitrobenzyl)amine's mechanism of action and potential applications, it is clear that this compound has the potential to be a valuable tool in scientific research.

Synthesis Methods

The synthesis of 2-adamantyl(3-nitrobenzyl)amine involves the reaction of 2-adamantanone with 3-nitrobenzyl chloride in the presence of a base such as potassium carbonate. This reaction produces 2-adamantyl(3-nitrobenzyl)amine as a yellow solid, which can be purified by recrystallization. The yield of this reaction is typically around 50-60%, and the purity of the final product can be confirmed using techniques such as NMR spectroscopy and mass spectrometry.

Scientific Research Applications

2-adamantyl(3-nitrobenzyl)amine has potential applications in a variety of scientific research areas, including neuroscience, pharmacology, and medicinal chemistry. One of the primary uses of 2-adamantyl(3-nitrobenzyl)amine is as a ligand for the sigma-1 receptor, which is a protein that is involved in a range of cellular processes. 2-adamantyl(3-nitrobenzyl)amine has been shown to bind to the sigma-1 receptor with high affinity, making it a useful tool for studying the function of this protein.

properties

IUPAC Name

N-[(3-nitrophenyl)methyl]adamantan-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O2/c20-19(21)16-3-1-2-11(9-16)10-18-17-14-5-12-4-13(7-14)8-15(17)6-12/h1-3,9,12-15,17-18H,4-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGFCOZMYLMLJQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)C3NCC4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-nitrobenzyl)tricyclo[3.3.1.1~3,7~]decan-2-amine

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